molecular formula C11H15N3O4 B13058497 (S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid

(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid

Cat. No.: B13058497
M. Wt: 253.25 g/mol
InChI Key: RBKDGJDYBJAVRA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid can undergo several types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Hydrolysis: The major product is the free amino acid derivative.

    Substitution: The products depend on the nucleophile used but typically involve substitution at the pyrimidine ring.

    Oxidation and Reduction: The products include various oxidized or reduced forms of the pyrimidine ring.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid involves its interaction with various molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis. The pyrimidine ring can interact with enzymes and other proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(pyrimidin-5-yl)acetic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-4-yl)acetic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid is unique due to the presence of both the Boc protecting group and the pyrimidine ring. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyrimidin-5-ylacetic acid

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)7-4-12-6-13-5-7/h4-6,8H,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1

InChI Key

RBKDGJDYBJAVRA-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CN=CN=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CN=CN=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.